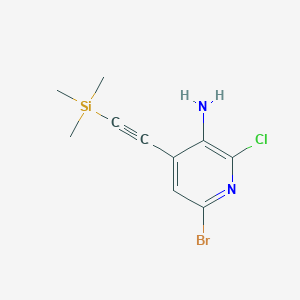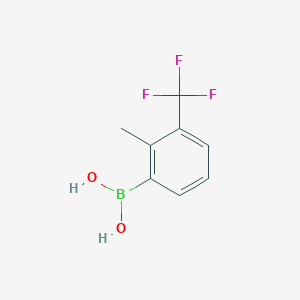
2-Methyl-3-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Methyl-3-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a precursor commonly used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of 2-Methyl-3-(trifluoromethyl)phenylboronic acid involves running a tenfold residence time, after which samples are collected and analyzed in GC-MS . It is also used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Molecular Structure Analysis
The molecular formula of 2-Methyl-3-(trifluoromethyl)phenylboronic acid is C8H8BF3O2 . The molecular weight is 203.96 g/mol . The InChI is 1S/C8H8BF3O2/c1-5-6 (8 (10,11)12)3-2-4-7 (5)9 (13)14/h2-4,13-14H,1H3 .Chemical Reactions Analysis
2-Methyl-3-(trifluoromethyl)phenylboronic acid is involved in Suzuki-Miyaura cross-coupling reactions . It is also used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-(trifluoromethyl)phenylboronic acid include a molecular weight of 203.96 g/mol , hydrogen bond donor count of 2 , hydrogen bond acceptor count of 5 , and a rotatable bond count of 1 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : These boronic acids are used as reactants in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboronic acids with organic halides .
- Method : The reaction generally involves the use of a palladium catalyst, an organoboronic acid, and an organic halide, under basic conditions .
- Results : The outcome of this reaction is the formation of a coupled product, where the two organic groups (from the organoboronic acid and the organic halide) are now linked by a carbon-carbon bond .
Synthesis of Biologically Active Molecules
- Field : Medicinal Chemistry
- Application : These boronic acids are used in the synthesis of biologically active molecules . They can be used to introduce a trifluoromethyl group into a molecule, which can often enhance the biological activity of pharmaceuticals .
- Method : The specific methods of synthesis would depend on the target molecule, but could involve various types of coupling reactions .
- Results : The result is the production of a new molecule with potential biological activity .
Aerobic Oxidative Cross-Coupling
- Field : Organic Chemistry
- Application : These boronic acids can be used in aerobic oxidative cross-coupling reactions . This is a type of reaction that involves the coupling of two different organic groups in the presence of an oxidant .
- Method : The reaction typically involves the use of a metal catalyst, an organoboronic acid, and another organic compound, under oxidative conditions .
- Results : The outcome of this reaction is the formation of a new compound where the two organic groups are now linked .
Microwave-Assisted Petasis Reactions
- Field : Organic Chemistry
- Application : These boronic acids can be used in microwave-assisted Petasis reactions . This is a type of multi-component reaction that allows the synthesis of various types of organic compounds .
- Method : The reaction involves the use of an organoboronic acid, a carbonyl compound, and an amine, under microwave irradiation .
- Results : The outcome of this reaction is the formation of a new compound that contains a carbon-nitrogen bond .
Rhodium-Catalyzed Addition Reactions
- Field : Organic Chemistry
- Application : These boronic acids can be used in rhodium-catalyzed addition reactions . This is a type of reaction that involves the addition of an organoboronic acid to a carbon-carbon double bond .
- Method : The reaction typically involves the use of a rhodium catalyst, an organoboronic acid, and an alkene .
- Results : The outcome of this reaction is the formation of a new compound that contains a carbon-boron bond .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Field : Materials Science
- Application : These boronic acids can be used in the synthesis of liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These compounds have potential applications in the field of liquid crystal displays .
- Method : The synthesis typically involves palladium-catalyzed cross-coupling reactions .
- Results : The outcome of this synthesis is the formation of new liquid crystalline compounds .
Synthesis of o-Phenylphenols as Potent Leukotriene B4 Receptor Agonists
- Field : Medicinal Chemistry
- Application : These boronic acids can be used in the synthesis of o-phenylphenols . These compounds are potent leukotriene B4 receptor agonists, which means they can bind to these receptors and activate them . This has potential applications in the treatment of inflammatory diseases .
- Method : The specific methods of synthesis would depend on the target molecule, but could involve various types of coupling reactions .
- Results : The result is the production of a new molecule with potential biological activity .
Safety And Hazards
properties
IUPAC Name |
[2-methyl-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-6(8(10,11)12)3-2-4-7(5)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYGREFYJFYOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659371 | |
| Record name | [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(trifluoromethyl)phenylboronic acid | |
CAS RN |
947533-86-0 | |
| Record name | [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)

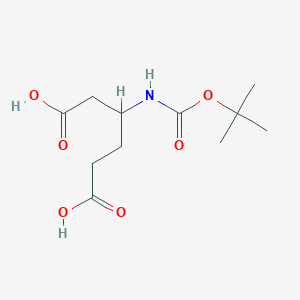
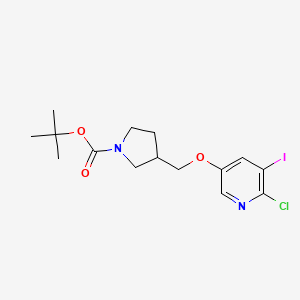
![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)
![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)
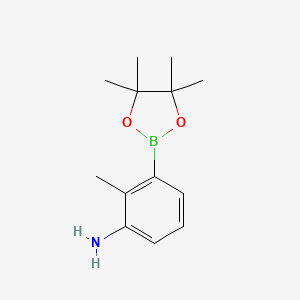
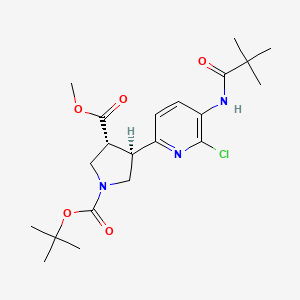
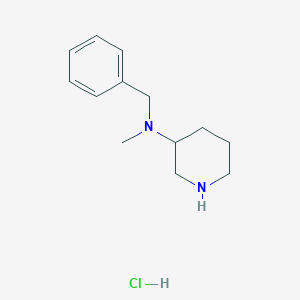
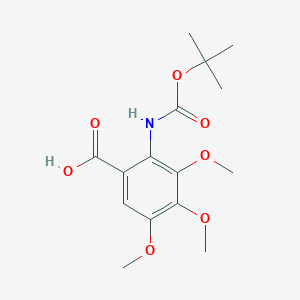
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)
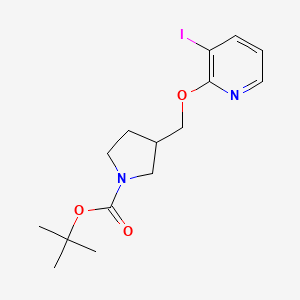
![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)
